1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a compound that features both an azetidine ring and a triazole ring. This unique structure makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the formation of the azetidine and triazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, azetidine can be synthesized from azetidinone, while the triazole ring can be formed via a click reaction between an alkyne and an azide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the azetidine ring.
Scientific Research Applications
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets. The azetidine and triazole rings can bind to enzymes or receptors, modulating their activity. This can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(azetidin-3-yl)ethan-1-ol: This compound lacks the triazole ring but shares the azetidine structure.
1-(azetidin-3-yl)-1H-pyrazol-3-amine: This compound features a pyrazole ring instead of a triazole ring.
Uniqueness
1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both the azetidine and triazole rings. This dual-ring structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C7H12N4O/c1-5(12)7-4-11(10-9-7)6-2-8-3-6/h4-6,8,12H,2-3H2,1H3 |
InChI Key |
ULJZRJNDMCBSCI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN(N=N1)C2CNC2)O |
Origin of Product |
United States |
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